Jietacin B falls under the category of azoxy antibiotics, characterized by the presence of an azoxy functional group (-N=O) that contributes to its biological activity. This classification places it alongside other natural products derived from actinobacteria, which are known for their diverse pharmacological properties.
The synthesis of Jietacin B has been explored through various methodologies, primarily focusing on total synthesis and isolation from natural sources. The total synthesis involves multiple steps that typically include:
A notable approach includes a seven-step divergent total synthesis that allows for the generation of multiple analogs, including Jietacin A, C, and D .
Jietacin B is involved in various chemical reactions that highlight its reactivity and potential applications:
The mechanism of action of Jietacin B primarily revolves around its ability to interfere with nematode physiology. Key points include:
Jietacin B exhibits several notable physical and chemical properties:
These properties are crucial for understanding its formulation as a pharmaceutical agent.
The applications of Jietacin B extend beyond its nematocidal properties:
Jietacin B was first isolated in 1987 from the culture broth of Streptomyces sp. KP-197 during a screening program for nematocidal agents. This discovery, reported in The Journal of Antibiotics, identified it as one of several azoxy antibiotics with exceptional activity against plant-parasitic nematodes [2]. The Kitasato Institute research team in Japan spearheaded this discovery, continuing their legacy in identifying anthelmintic compounds from microbial sources—a legacy that previously yielded the commercially significant avermectins [1]. Initial biological evaluations revealed that jietacin B exhibited extraordinary potency against the pine wood nematode (Bursaphelenchus xylophilus), with a lethal dose (LD100) of 0.25 μg/mL, making it ten times more potent than avermectin B1a (LD100 = 2.5 ppm) against the same target organism [1] [3]. This discovery positioned jietacin B as a promising candidate for development against parasitic nematodes affecting both agriculture and human health.
Table 1: Discovery Timeline of Jietacin B
Year | Milestone | Reference |
---|---|---|
1987 | Initial isolation from Streptomyces sp. KP-197 and structural characterization | Journal of Antibiotics |
1991 | First synthetic studies and structure-activity relationship investigations | Journal of Antibiotics |
2014 | Discovery of additional jietacin analogs (C and D) from the same strain | European Journal of Medicinal Chemistry |
2018 | Comprehensive evaluation of anthelmintic potential against parasitic nematodes | European Journal of Medicinal Chemistry |
Jietacin B is produced by actinobacteria belonging to the genus Streptomyces, specifically strain KP-197. This strain exhibits classic Streptomyces morphology, forming branched substrate mycelium and aerial hyphae that differentiate into spiral chains of spores [9]. Chemotaxonomic analysis confirms the presence of LL-diaminopimelic acid in the cell wall, galactose as a major sugar component, and iso- and anteiso-branched fatty acids—all characteristic features of this taxonomically complex genus [6] [9]. While the precise species designation remains unconfirmed, 16S rRNA gene sequencing places it within the Streptomyces clade, sharing high similarity with species known for producing structurally complex secondary metabolites. Streptomyces strains producing jietacins typically thrive in soil ecosystems and demonstrate optimal growth under aerobic conditions at neutral to slightly alkaline pH [1] [10]. Strain KP-197 represents one of many bioactive Streptomyces strains isolated from terrestrial environments, underscoring the importance of soil actinomycetes in natural product discovery.
Table 2: Taxonomic Characteristics of Jietacin-Producing Streptomycetes
Characteristic | Jietacin-Producing Strains | Typical Streptomyces |
---|---|---|
Mycelium | Extensive branching, substrate and aerial hyphae present | Extensive branching |
Spore Chain | Spiral arrangement | Straight to flexuous or spiral |
Cell Wall Diamino Acid | LL-diaminopimelic acid | LL-diaminopimelic acid |
Major Fatty Acids | iso-C15:0, anteiso-C15:0, iso-C16:0 | Branched-chain saturated and unsaturated |
Habitat | Soil, rhizosphere | Diverse terrestrial and aquatic environments |
Jietacin B belongs to the rare chemical class of azoxy antibiotics, characterized by the presence of a unique R-N=N⁺(-O⁻)-R' functional group. Its molecular formula is C₁₉H₃₆N₂O₂, with a molecular weight of 324.50 g/mol [3] [5]. Structurally, it features a distinctive vinyl azoxy group (CH₂=CH-N=N⁺(-O⁻)-) connected to a long aliphatic chain terminating in a ketone functionality. The carbon skeleton consists of a branched 17-carbon chain with the azoxy moiety positioned at C1-C1' and the carbonyl at C17 [1] [7]. This distinguishes it from other azoxy antibiotics like elaiomycin (which contains a cyclic structure) or valanimycin (which features a different side chain architecture) [4]. Jietacin B differs from its congener jietacin A by an additional methylene group in its aliphatic chain (C19 vs. C18), while jietacins C and D represent structural variants with modified terminal functional groups [1]. The azoxy group is essential for biological activity, as reduction to azo or hydrazo compounds abolishes nematocidal properties. Within natural product chemistry, jietacins are notable for their relatively simple aliphatic backbone compared to other azoxy compounds, which often incorporate additional heterocyclic systems or sugar moieties.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0